molecular formula C20H14ClNO5S B14348685 (4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone CAS No. 90352-51-5

(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone

Cat. No.: B14348685
CAS No.: 90352-51-5
M. Wt: 415.8 g/mol
InChI Key: FIBQUFWDCUXOMH-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a methylbenzene sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Coupling Reaction: The final step involves coupling the chlorophenyl group with the sulfonyl-nitrophenyl group under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)phenylmethanone: A simpler compound with similar structural features but lacking the sulfonyl and nitro groups.

    (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone: Another derivative with different substituents.

Uniqueness

(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90352-51-5

Molecular Formula

C20H14ClNO5S

Molecular Weight

415.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-3-nitrophenyl]methanone

InChI

InChI=1S/C20H14ClNO5S/c1-13-2-9-17(10-3-13)28(26,27)19-11-6-15(12-18(19)22(24)25)20(23)14-4-7-16(21)8-5-14/h2-12H,1H3

InChI Key

FIBQUFWDCUXOMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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